Duclauxin
Overview
Description
Duclauxin is a complex heptacyclic oligophenalenone dimer, which is a type of fungal polyketide with notable bioactivities. It is characterized by its unique structure, consisting of an isocoumarin and a dihydroisocoumarin unit joined by a cyclopentane ring, resembling a hinge or castanets-like configuration . Duclauxin and its derivatives are primarily produced by various species of Penicillium and Talaromyces, and they exhibit a range of biological activities, including antitumor, enzyme inhibition, and antimicrobial effects . These compounds have shown potential in agricultural and medical applications due to their ability to inhibit ATP synthesis by affecting mitochondrial respiration .
Synthesis Analysis
The biosynthesis of duclauxin involves a series of redox transformations, starting with the oxidative cleavage of the peri-fused tricyclic phenalenone by a cupin family dioxygenase. This leads to a hemiketal-oxaphenalenone intermediate, which is further modified by additional redox enzymes into monomeric building blocks. These monomers are then coupled by oxidative reactions, catalyzed by enzymes such as a P450 monooxygenase, to form the dimeric structure of duclauxin .
Molecular Structure Analysis
Duclauxin's molecular structure has been elucidated through various spectroscopic methods, including X-ray single crystal diffraction and (13)C NMR DFT calculations. These analyses have confirmed the S configuration at C-9' of duclauxin analogues, correcting a long-standing misrepresentation of these compounds as C-9'R epimers . The structure of duclauxin is further characterized by significant intramolecular hydrogen bonding and an open clam-shell configuration, as revealed by X-ray structural analysis .
Chemical Reactions Analysis
Duclauxin and its derivatives can undergo various chemical reactions due to their polyketide nature. For instance, the isocoumarin nucleus of duclauxin can react with ammonia or primary amines to produce duclauxamides or N-alkylated derivatives. These modifications can significantly affect the biological activities of the compounds, such as their cytotoxicity and effects on mitochondrial respiration .
Physical and Chemical Properties Analysis
The physical and chemical properties of duclauxin have been characterized through melting point determination, optical rotation, and spectroscopic methods such as IR, NMR, and MS. Duclauxin isolated from different Penicillium species has shown variations in melting points, which can be attributed to the presence of solvent molecules in the crystal structure, as in the case of duclauxin ethyl acetate solvate . Additionally, duclauxin's ability to inhibit mitochondrial functions, such as respiration and oxidative phosphorylation, has been demonstrated, highlighting its role as an antitumor agent 10.
Scientific Research Applications
Duclauxin Derivatives and Biological Activities
Duclauxin, a heptacyclic oligophenalenone dimer, exhibits significant biological activities including antitumor, enzyme inhibition, and antimicrobial properties. It is effective against numerous tumor cell lines by inhibiting mitochondrial respiration and ATP synthesis. Duclauxin and its analogs, mainly produced by Penicillium and Talaromyces species, show potential in agricultural and medical applications (Shahid et al., 2021).
Biosynthesis of Duclauxins
The biosynthetic pathway of duclauxin involves a series of redox transformations. These transformations are initiated by a cupin family dioxygenase, leading to the formation of monomeric building blocks that are key components in duclauxin derivatives. This pathway demonstrates nature's strategy in generating complex structures in natural product biosynthesis (Gao et al., 2018).
Duclauxin's Cytotoxic Effects
Duclauxin and its derivatives, like xenoclauxin and desacetylduclauxin, exhibit cytotoxic effects on cancer cell lines. These compounds are not genotoxic but are cytotoxic mainly due to their potent inhibition of ATP synthesis in mitochondria, highlighting their potential as anticancer agents (Kawai et al., 2004).
Structural Insights and Potential Applications
Newer studies have led to the structural revision of the duclauxin family and proposed biosynthetic pathways. These insights are crucial for understanding the nature and potential applications of duclauxin in various fields, including pharmaceuticals (Cao et al., 2015).
Cost-Effective Production of Duclauxin
Research has also focused on developing cost-effective methods for producing duclauxin, such as using peanut hulls supplemented with potato starch. These methods can significantly reduce production expenses, making duclauxin more accessible for research and application purposes (Bryant et al., 1993).
properties
IUPAC Name |
(9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQDAYWQELBEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938337 | |
Record name | 4,11-Dihydroxy-8a-methoxy-6,9-dimethyl-3,7,12,15-tetraoxo-8,8a,15,15a-tetrahydro-1H,3H,7H,12H-8,15b-methanopyrano[3'',4'',5'':4',5']naphtho[1',2':6,7]cyclohepta[1,2,3-de][2]benzopyran-16-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Duclauxin | |
CAS RN |
1732-37-2 | |
Record name | Duclauxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,11-Dihydroxy-8a-methoxy-6,9-dimethyl-3,7,12,15-tetraoxo-8,8a,15,15a-tetrahydro-1H,3H,7H,12H-8,15b-methanopyrano[3'',4'',5'':4',5']naphtho[1',2':6,7]cyclohepta[1,2,3-de][2]benzopyran-16-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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